Cas no 303-83-3 (Phenazine, 5,10-dioxide)

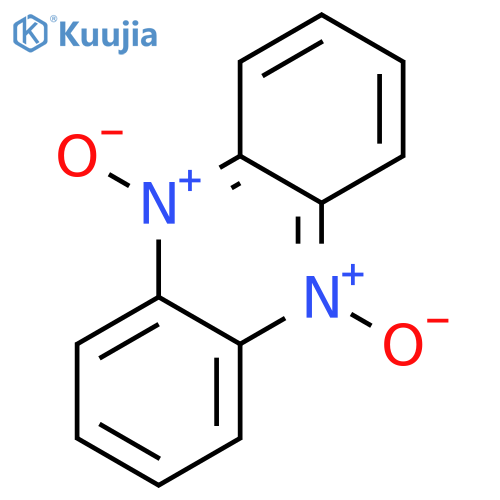

Phenazine, 5,10-dioxide structure

商品名:Phenazine, 5,10-dioxide

Phenazine, 5,10-dioxide 化学的及び物理的性質

名前と識別子

-

- Phenazine, 5,10-dioxide

- 10-oxidophenazin-5-ium 5-oxide

- Phenazin-5,10-dioxid

- phenazine 5,10-N,N'-dioxide

- Phenazine 9,10-dioxide

- Phenazine di-N-oxide

- Phenazine N,N'-dioxide

- Phenazine,10-dioxide

- phenazine-5

- phenazine-5,10-dioxide

- YSCK0052

- Phenazine5,10-dioxide

- NSC 21666

- CBDivE_004576

- SCHEMBL6919829

- DTXSID20184391

- TJ2M8Y56UB

- 303-83-3

- CHEMBL1971077

- NSC21666

- NSC-21666

- AKOS002346527

- AB00682028-01

- AI3-60114

- Phenazine 5,10-dioxide

- phenazine, 5,10-dioxide-

- ZMFJCQAPRNRDSK-UHFFFAOYSA-N

- DTXCID30106882

- G90339

-

- インチ: InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H

- InChIKey: ZMFJCQAPRNRDSK-UHFFFAOYSA-N

- ほほえんだ: C1C2C(=[N+]([O-])C3C([N+]=2[O-])=CC=CC=3)C=CC=1

計算された属性

- せいみつぶんしりょう: 212.05900

- どういたいしつりょう: 212.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 46.4Ų

じっけんとくせい

- PSA: 50.92000

- LogP: 2.85000

Phenazine, 5,10-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB39205-1g |

Phenazine, 5,10-dioxide |

303-83-3 | 90% | 1g |

$93.00 | 2024-04-20 | |

| A2B Chem LLC | AB39205-100mg |

Phenazine, 5,10-dioxide |

303-83-3 | 90% | 100mg |

$21.00 | 2024-04-20 | |

| A2B Chem LLC | AB39205-250mg |

Phenazine, 5,10-dioxide |

303-83-3 | 90% | 250mg |

$35.00 | 2024-04-20 |

Phenazine, 5,10-dioxide 関連文献

-

S. I. Kulakovskaya,A. V. Kulikov,T. S. Zyubina,A. S. Zyubin,L. N. Sviridova,E. V. Stenina,A. G. Ryabenko,E. V. Zolotukhina,Yu. A. Dobrovolskiy Energy Adv. 2022 1 45

-

2. Reductive properties of low-valent titanium reagents. Mechanistic studiesMarek Malinowski,?ukasz Kaczmarek,Franciszek Rozp?och J. Chem. Soc. Perkin Trans. 2 1991 879

-

3. 100. The phenazine series. Part VII. The pigment of Chromobacterium iodinum; the phenazine di-N-oxidesG. R. Clemo,H. McIlwain J. Chem. Soc. 1938 479

-

4. 360. The deoxygenation of heterocyclic N-oxides. Part I. A novel oxygen- and peroxide-catalysed reduction of pyridine 1-oxide with triethyl phosphiteT. R. Emerson,C. W. Rees J. Chem. Soc. 1962 1917

-

Chenxing Guo,Hu Wang,Vincent M. Lynch,Xiaofan Ji,Zachariah A. Page,Jonathan L. Sessler Chem. Sci. 2020 11 5650

303-83-3 (Phenazine, 5,10-dioxide) 関連製品

- 27305-48-2(1,5-Naphthyridine,1-oxide)

- 6935-29-1(Quinoxaline, 1-oxide)

- 304-81-4(Phenazine, 5-oxide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬